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molecular formula C9H13NO3 B125895 3,4,5-Trimethoxyaniline CAS No. 24313-88-0

3,4,5-Trimethoxyaniline

Cat. No. B125895
M. Wt: 183.2 g/mol
InChI Key: XEFRNCLPPFDWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428508B2

Procedure details

To a solution of 1,2,3-trimethoxy-5-nitrobenzene (6.64 g, 31.2 mmol) in ethanol (250 mL) was added palladium on carbon (10%, 300 mg) and hydrazine hydrate (85%, 5.7 mL). After emission of gas has ceased, the reaction mixture was heated at refluxed for 1 hour, cooling to room temperature, filtered and evaporated to afford the product 3,4,5-trimethoxyaniline as a white solid (5.5 g, yield 96.4%). 1H NMR (400 MHz, DMSO-d6) δ ppm 5.86 (s, 2H), 4.82 (br, 2H), 3.64 (s, 6H), 3.50 (s, 3H).
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[C:5]([O:12][CH3:13])[C:4]=1[O:14][CH3:15].O.NN>C(O)C.[Pd]>[CH3:13][O:12][C:5]1[CH:6]=[C:7]([CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[O:14][CH3:15])[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
6.64 g
Type
reactant
Smiles
COC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC
Name
Quantity
5.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(N)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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